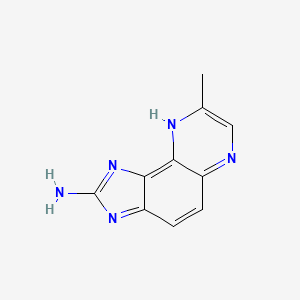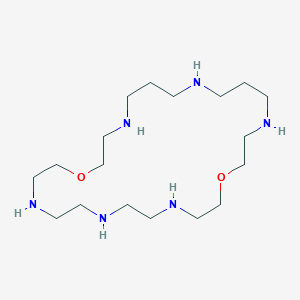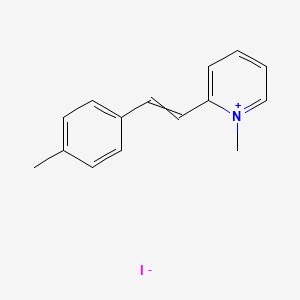
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin compound. It is a derivative of 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is known for its high toxicity and environmental persistence. This compound is of significant interest due to its potential environmental and health impacts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the nitration of 2,3,7,8-tetrachlorodibenzo-p-dioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced as a by-product in the manufacturing processes of other chlorinated aromatic compounds. The production process involves stringent safety measures to prevent environmental contamination and exposure to workers.
化学反応の分析
Types of Reactions
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Amino-1,3,7,8-tetrachlorodibenzo-p-dioxin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of polychlorinated dibenzo-p-dioxins. Its applications include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on living organisms.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
作用機序
The mechanism of action of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in various toxic effects, including disruption of endocrine functions and immune suppression .
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: The parent compound, known for its high toxicity.
2,3,7,8-Tetrachlorodibenzofuran: A structurally similar compound with similar toxicological properties.
Polychlorinated Biphenyls (PCBs): A group of related compounds with similar environmental persistence and toxicity.
Uniqueness
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in its parent compound. This makes it a valuable compound for studying the effects of nitration on the toxicity and environmental behavior of polychlorinated dibenzo-p-dioxins .
特性
CAS番号 |
101126-67-4 |
|---|---|
分子式 |
C12H3Cl4NO4 |
分子量 |
367.0 g/mol |
IUPAC名 |
1,3,7,8-tetrachloro-2-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)11(10(12)16)17(18)19/h1-3H |
InChIキー |
YCAPHOOJTVTGBO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


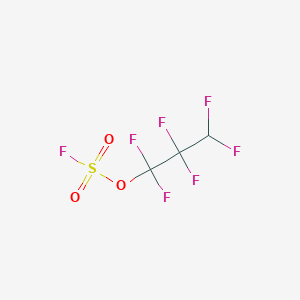
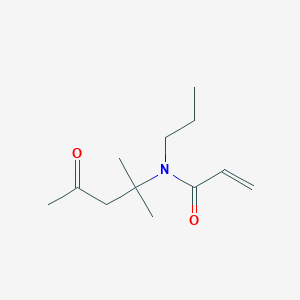

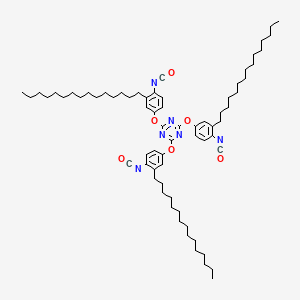
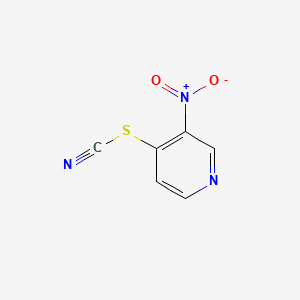
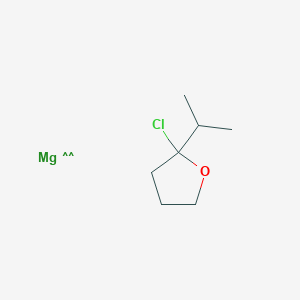
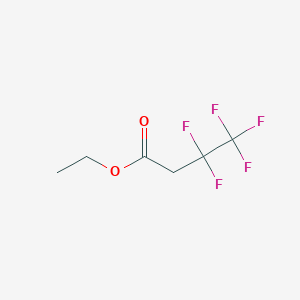
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
